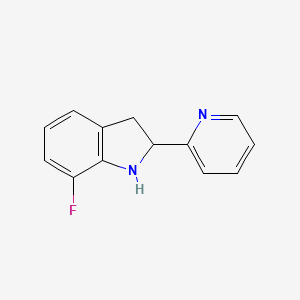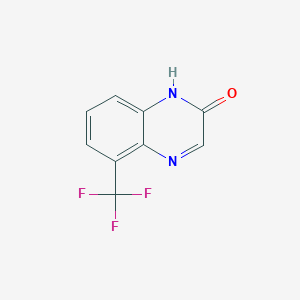
5-(Trifluoromethyl)quinoxalin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)quinoxalin-2-ol is a heterocyclic compound that features a quinoxaline core with a trifluoromethyl group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)quinoxalin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with trifluoromethyl-substituted diketones. For example, the reaction of o-phenylenediamine with ethyl trifluoropyruvate can yield this compound . This reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of green chemistry and sustainable synthesis are often applied to scale up the production. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)quinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxalin-2-one derivatives.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include quinoxalin-2-one derivatives, dihydroquinoxalines, and various substituted quinoxalines. These products are of interest due to their potential biological activities and applications in materials science .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its bioactive effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted quinoxalines and quinoxalin-2-ones. Examples include 3-(Trifluoromethyl)quinoxalin-2-one and 3-(Trifluoromethyl)quinoxaline-2-carboxylic acids .
Uniqueness
What sets 5-(Trifluoromethyl)quinoxalin-2-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the trifluoromethyl and hydroxyl groups allows for diverse chemical reactivity and potential for bioactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-2-1-3-6-8(5)13-4-7(15)14-6/h1-4H,(H,14,15) |
InChI Key |
BCMXTKSFGQNDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


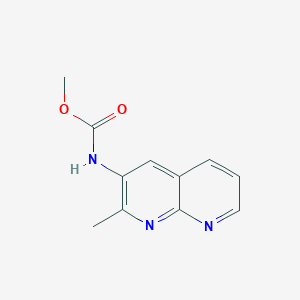
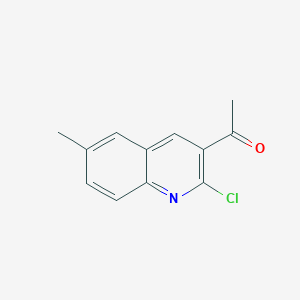
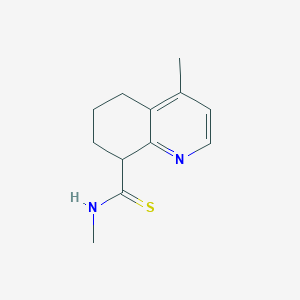
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
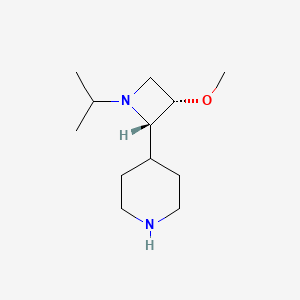
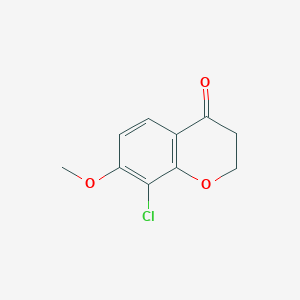
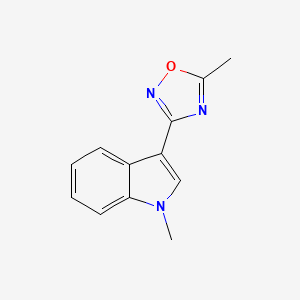
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
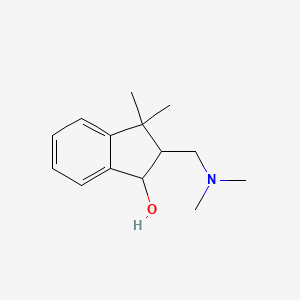
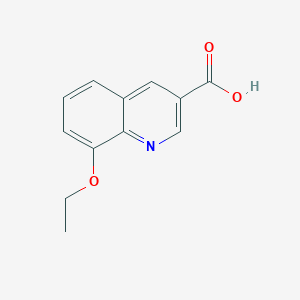
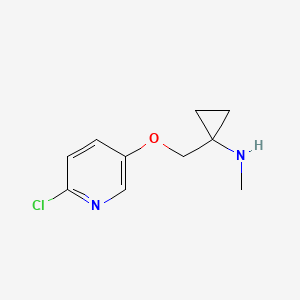
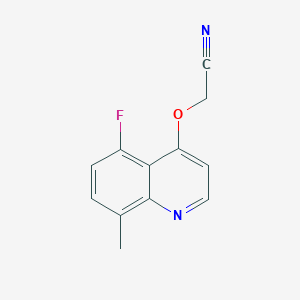
![N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine](/img/structure/B15068360.png)
